4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. The presence of chlorine and fluorine atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential use in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative under suitable conditions, often involving a base and a coupling agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The presence of the oxadiazole ring and halogen atoms allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Lacks the chlorine atom, which can also influence its properties.
4-[5-(2-Chloro-6-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine: The presence of a methyl group instead of fluorine can lead to different chemical and biological behaviors.
Uniqueness
The combination of chlorine and fluorine atoms in 4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine makes it unique compared to its analogs. This unique structure can result in distinct reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-9-2-1-3-10(15)11(9)13-17-12(18-19-13)8-4-6-16-7-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGZIEIATOGROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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